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Compound of Interest

Compound Name: Enniatin C

CAS No.: 19893-23-3

Cat. No.: B1671337

Get Quote

Executive Summary
Enniatin C (cyclo-[-D-Hiv-N-Me-L-Leu-]3) is a cyclic hexadepsipeptide ionophore. Unlike

ionizable ionophores (e.g., Nigericin or Monensin) which require deprotonation to function,

Enniatin C is a neutral ionophore. It functions by forming "sandwich" complexes with

monovalent cations (preferentially K

) to facilitate passive diffusion across lipid bilayers.

The Critical Insight: While Enniatin C itself does not have an ionizable group that dictates its

binding affinity, pH is the single most critical variable for its chemical stability. The alternating

ester bonds in the depsipeptide backbone are highly susceptible to base-catalyzed hydrolysis.

This guide addresses the dichotomy of Enniatin C: It requires physiological pH for biological

relevance but degrades rapidly in alkaline conditions.

Part 1: Chemical Stability & The pH Trap
The Mechanism of Degradation
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Enniatin C differs from standard peptides because half of its bonds are ester bonds (between

the hydroxyl group of D-hydroxyisovaleric acid and the carboxyl group of N-methyl-leucine).

pH < 3.0: Acid hydrolysis risk (slow but present).

pH 4.0 – 7.0: Optimal stability window.

pH > 8.0: Rapid base-catalyzed hydrolysis (saponification). The ring opens, destroying

ionophoric activity permanently.

Storage vs. Assay Conditions
You must decouple your storage pH from your assay pH.

Parameter Recommended Condition Technical Rationale

Stock Solvent Anhydrous DMSO or Ethanol

Prevents hydrolysis; Enniatin C

is lipophilic and insoluble in

water.

Stock pH N/A (Non-aqueous)
If using aqueous organic

mixtures, keep pH ~6.0.

Assay Buffer pH 7.0 – 7.4

Physiological relevance;

stability is acceptable for the

duration of short assays (<4

hours).

Danger Zone pH > 8.5

Half-life of the ester bond

drops significantly; data

becomes unreliable.

Visualizing the Workflow Stability
The following diagram illustrates the safe handling zones for Enniatin C to prevent ring-

opening before the experiment begins.
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Figure 1: Stability workflow emphasizing the risk of alkaline hydrolysis during the transition from

stock to assay buffer.

Part 2: Functional Assay Optimization
The "Sandwich" Complex Mechanism
Enniatin C transports ions via a carrier mechanism. Two Enniatin molecules stack to form a

"sandwich" around a metal cation (2:1 stoichiometry), or a single molecule wraps around the

ion (1:1), depending on the cation size.

Selectivity Order: K

> Rb

> Na

> Li

.

pH Independence of Transport: Unlike Nigericin (which exchanges K

for H

), Enniatin C transport is electrogenic. It transports net positive charge. It does not inherently
require a pH gradient to function, but it will respond to the membrane potential (
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) generated by pH gradients.

Protocol: K Efflux Assay (Liposomal)
This protocol validates Enniatin C activity by measuring K

transport out of liposomes.

Materials:

Liposomes loaded with: 100 mM KCl, 10 mM HEPES (pH 7.0).

External Buffer: 100 mM NaCl, 10 mM HEPES (pH 7.0).

Probe: PBFI (Potassium-binding benzofuran isophthalate) or generic pH electrode if coupling

with proton counter-transport.

Step-by-Step Methodology:

Preparation: Prepare Large Unilamellar Vesicles (LUVs) via extrusion. Entrap 100 mM KCl.

[1]

Exchange: Pass LUVs through a Sephadex G-50 column equilibrated with 100 mM NaCl to

remove external K

.

Baseline: Suspend LUVs in External Buffer. Monitor fluorescence (Ex 340/380nm, Em

500nm).

Induction: Add Enniatin C (dissolved in DMSO). Final concentration typically 0.1 – 1.0

M.

Note: Keep DMSO < 0.5% v/v to avoid solvent-induced leakage.

Observation: Enniatin C will facilitate K

efflux down its concentration gradient. Because Enniatin C transport is electrogenic, this will
create a transmembrane potential (interior negative) that eventually halts the flux unless a
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charge-compensating ion (like a proton uncoupler, FCCP) is present.

Validation: Add Valinomycin (positive control) or Triton X-100 (total lysis) to determine 100%

efflux.

Part 3: Troubleshooting & FAQs
Interactive Troubleshooting Logic
Use the logic flow below to diagnose "No Activity" or "Low Activity" results.
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Figure 2: Diagnostic decision tree for troubleshooting Enniatin C experimental failures.
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Frequently Asked Questions
Q1: Can I use Enniatin C in acidic buffers (pH 5.0) to mimic lysosomal environments? A: Yes.

Enniatin C is chemically stable at pH 5.0. However, remember that Enniatin C is a neutral

carrier. It will not actively pump protons. If you are studying lysosomal pH gradients, Enniatin C
will transport K

out of the lysosome (down its gradient) or Na

in, which may indirectly affect the pH gradient by altering the membrane potential (

).

Q2: My stock solution in DMSO turned cloudy upon adding to the buffer. Why? A: This is

"crashing out." Enniatin C is highly hydrophobic.

The Fix: Ensure your stock concentration is high enough (e.g., 10 mM) so that you only add

a tiny volume to the buffer.

Technique: Vortex the buffer while adding the Enniatin stock to ensure rapid dispersion. Do

not exceed 10

M final concentration in aqueous buffer without carrier proteins (like BSA) or specific lipid
environments.

Q3: Why does Enniatin B get cited more often? Is C different? A: Enniatin B (N-Me-Val) is the

most abundant analog in Fusarium extracts. Enniatin C (N-Me-Leu) is structurally very similar

but slightly more lipophilic due to the leucine side chain. Their mechanism and pH stability

profiles are nearly identical. Protocols for B are generally applicable to C.

Q4: Does pH affect the cation selectivity (K+ vs Na+)? A: Not directly. The selectivity is

determined by the size of the "sandwich" cavity formed by the depsipeptide ring, which is

geometrically rigid. However, extreme pH changes can alter the hydration shell of the ions in

solution, theoretically impacting binding kinetics, but in practice, the chemical degradation of

the ionophore at high pH is the dominant factor.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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